molecular formula C11H22O B3029639 1-Cyclohexyl-1-pentanol CAS No. 7338-43-4

1-Cyclohexyl-1-pentanol

Cat. No. B3029639
CAS RN: 7338-43-4
M. Wt: 170.29 g/mol
InChI Key: PKXSPCMDZCKLCI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-pentanol is a chemical compound with the formula C11H22O. It has a molecular weight of 170.2918 .


Molecular Structure Analysis

The IUPAC Standard InChI for 1-Cyclohexyl-1-pentanol is InChI=1S/C11H22O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h10-12H,2-9H2,1H3 .


Physical And Chemical Properties Analysis

1-Cyclohexyl-1-pentanol is a liquid at 20°C . It has a density of 0.9±0.1 g/cm3, a boiling point of 243.2±8.0 °C at 760 mmHg, and a flash point of 107.9±8.6 °C .

Scientific Research Applications

Physicochemical Properties and Modeling

  • Cyclohexanone/1-Alkanol Binary Mixtures : Studies on cyclohexanone and 1-alkanol mixtures, including 1-pentanol, have been conducted to understand the interactions between molecules in these mixtures. These studies provide insights into the behavior of such mixtures at different compositions and temperatures, which is crucial for their application in various scientific and industrial processes (Sarkoohaki, Almasi, & Karimkhani, 2018).

Liquid-Liquid Equilibrium Research

  • Ternary Systems Involving 1-Pentanol : Research on ternary systems of 1-pentanol has been conducted to evaluate the extraction capabilities of 1-pentanol in liquid-liquid equilibrium scenarios. This research is significant for applications in separation processes and chemical engineering (Li, Gao, Dou, Xu, & Liu, 2019).

Biofuel and Combustion Research

  • Use as a Biofuel in Diesel Engines : 1-Pentanol has been investigated as a potential biofuel, particularly in blends with diesel. Studies focus on its impact on engine performance, emissions, and combustion characteristics. This research highlights the potential of 1-pentanol as a renewable energy source (Santhosh, Kumar, & Sanjay, 2020).

  • Engine Performance with 1-Pentanol Blends : Additional studies have been conducted on diesel engines using blends of diesel and 1-pentanol. These studies assess the practicality of 1-pentanol as an alternative fuel and its implications for engine efficiency and emissions (Yilmaz & Atmanli, 2017).

Nanoparticle Research

  • Aqueous/Organic Biphasic Systems : An aqueous/1-pentanol biphasic system has been developed for thermoregulated phase-transfer catalysis using rhodium nanoparticles. This is a crucial development in the field of catalysis and nanotechnology (Chen, Wang, Jiang, & Jin, 2011).

Microemulsion and Reaction Studies

  • Microemulsion Studies : The properties of 1-pentanol in water-in-oil nonionic microemulsions have been examined, providing essential information for applications in chemistry and materials science (Kar, Bardhan, Kundu, Saha, Paul, & Das, 2014).

Combustion and Oxidation Research

  • Combustion Characteristics in Engines : Research on 1-pentanol oxidation in engines has provided valuable data for understanding its combustion characteristics, which is critical for its use as an alternative fuel (Togbé, Halter, Foucher, Mounaïm-Rousselle, & Dagaut, 2011).

Interfacial Adsorption Studies

  • Adsorption Studies : Studies on the adsorption of 1-pentanol at interfaces, such as bismuth single-crystal plane electrodes, contribute to understanding its physical properties and applications in electrochemistry (Lust, Jänes, & Lust, 1997).

Safety And Hazards

1-Cyclohexyl-1-pentanol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-cyclohexylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXSPCMDZCKLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1CCCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918348
Record name 1-Cyclohexylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1-pentanol

CAS RN

93548-33-5, 7338-43-4
Record name 1-Cyclohexyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093548335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1-CYCLOHEXYL-1-PENTANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PI Arvidsson, Ö Davidsson, G Hilmersson - Tetrahedron: Asymmetry, 1999 - Elsevier
… This is reflected in an increased enantiomeric excess of the product 1-cyclohexyl-1-pentanol, 91% and 96% using Li-1 and Li-2, respectively. An even more sterically demanding …
Number of citations: 64 www.sciencedirect.com
J Granander, R Sott, G Hilmersson - Tetrahedron: Asymmetry, 2003 - Elsevier
… The addition products 1-phenyl-1-ethanol, 1-phenyl-1-pentanol, 1-(o-tolyl)-1-ethanol, 1-(o-tolyl)-1-pentanol and 1-cyclohexyl-1-pentanol were obtained in 95, >98.5, 87, 96 and 93% ee, …
Number of citations: 56 www.sciencedirect.com
Y Takenaka, H Nakashima, N Yoshida - Journal of Molecular Structure, 2007 - Elsevier
… Trans-1,2-cyclohexanediol, 1,4-cyclohexnediol, 1,4-cyclohexanedimethanol, 1-cyclohexyl-1-pentanol, cyclohexaneethanol, … dm 3 ) and 1-cyclohexyl-1-pentanol (G12, K f = 2950 mol −1 …
Number of citations: 7 www.sciencedirect.com
I Ahmad, Shagufta, AR AlMallah - Chirality, 2017 - Wiley Online Library
… Then this methodology was applied to other secondary alcohols such as 1-phenyl-1-butanol, 1-phenyl-1-pentanol, 1-cyclohexyl-1-propanol, and 1-cyclohexyl-1-pentanol. Under the …
Number of citations: 15 onlinelibrary.wiley.com
YS Park, S Dutta, M Ann, JM Raaijmakers… - … and Biophysical Research …, 2015 - Elsevier
Volatile organic compounds (VOCs) from plant growth-promoting rhizobacteria (PGPR) play key roles in modulating plant growth and induced systemic resistance (ISR) to pathogens. …
Number of citations: 232 www.sciencedirect.com
A Mori, K Maruoka, H Yamamoto - Tetrahedron letters, 1984 - Elsevier
A highly chemo- and stereoselective cleavage of acetals derived from (−)-(2R,4R)-2,4-pentanediol with organotitanium reagents has been demonstrated. The reaction proceeds under …
Number of citations: 51 www.sciencedirect.com
A Mori, J Fujiwara, K Maruoka, H Yamamoto - Journal of organometallic …, 1985 - Elsevier
A highly chemo- and stereo-selective cleavage of acetals derived from (−)(2R,4R)-2,4-pentanediol with organoaluminum and organotitanium reagents has been demonstrated. The …
Number of citations: 63 www.sciencedirect.com
T Ema, N Ura, M Yoshii, T Korenaga, T Sakai - Tetrahedron, 2009 - Elsevier
We derived a novel equation capable of predicting the degree of enantioselectivity in a catalytic reaction without any knowledge of the reaction mechanism and/or the transition-state …
Number of citations: 24 www.sciencedirect.com

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